5-Nitro-1-benzothiophene-2-carbonyl chloride

描述

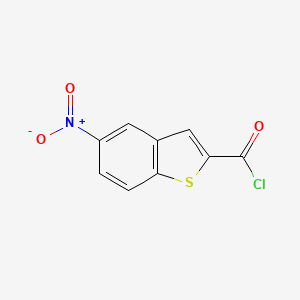

5-Nitro-1-benzothiophene-2-carbonyl chloride is a chemical compound with the molecular formula C9H4ClNO3S and a molecular weight of 241.65. It is primarily used for research and development purposes . This compound is known for its unique structure, which includes a benzothiophene ring substituted with a nitro group and a carbonyl chloride group.

属性

IUPAC Name |

5-nitro-1-benzothiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClNO3S/c10-9(12)8-4-5-3-6(11(13)14)1-2-7(5)15-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJDFXDLYGKDEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383264 | |

| Record name | 5-nitro-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86010-32-4 | |

| Record name | 5-nitro-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Chemical Identity and Structural Overview

5-Nitro-1-benzothiophene-2-carbonyl chloride (C₉H₄ClNO₃S) is characterized by a benzothiophene core substituted with a nitro group at position 5 and a carbonyl chloride at position 2. Its molecular weight is 241.65 g/mol, and it typically appears as a light-yellow crystalline solid. The compound’s reactivity stems from the electron-withdrawing nitro group, which activates the carbonyl chloride toward nucleophilic substitution.

Synthetic Pathways

Formylation to 2-Carbaldehyde

The formylation of 5-nitro-1-benzothiophene to its 2-carbaldehyde derivative is a critical precursor step. Vilsmeier-Haack formylation—using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)—is a standard method for introducing aldehyde groups to aromatic systems. Reaction conditions typically involve refluxing in anhydrous dichloromethane (DCM) or 1,2-dichloroethane for 6–8 hours, followed by neutralization with aqueous sodium acetate.

Oxidation to Carboxylic Acid

The aldehyde intermediate is oxidized to 5-nitro-1-benzothiophene-2-carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO₄) in acidic media or Jones reagent (CrO₃/H₂SO₄). For instance, 5-nitrothiophene-2-carboxylic acid is synthesized via KMnO₄-mediated oxidation in >90% yield under reflux conditions. Similar protocols applied to the benzothiophene analogue would require stoichiometric control to prevent over-oxidation.

Conversion to Carbonyl Chloride

The final step involves converting the carboxylic acid to its acyl chloride derivative. Two primary methods are employed:

Method 1: Thionyl Chloride (SOCl₂)

- Reaction Conditions : Reflux (70–80°C) for 3–4 hours under nitrogen atmosphere.

- Solvent : Anhydrous DCM or toluene.

- Catalyst : Catalytic DMF (1–2 drops) accelerates the reaction.

- Yield : Quantitative (100%) as reported for analogous thiophene systems.

Method 2: Oxalyl Chloride [(COCl)₂]

- Reaction Conditions : Room temperature (20–25°C) for 1–2 hours.

- Solvent : Anhydrous tetrahydrofuran (THF) or DCM.

- Catalyst : DMF (0.1 equiv).

- Yield : 95–98% with minimal byproducts.

Table 1: Comparative Analysis of Acyl Chloride Formation Methods

| Parameter | Thionyl Chloride | Oxalyl Chloride |

|---|---|---|

| Reaction Temperature | 70–80°C (reflux) | 20–25°C (ambient) |

| Time | 3–4 hours | 1–2 hours |

| Yield | 100% | 95–98% |

| Byproducts | SO₂, HCl | CO, CO₂ |

| Scalability | Industrial preference | Lab-scale preference |

Purification and Characterization

Crude acyl chloride is purified via distillation under reduced pressure (40–50°C, 10 mmHg) or recrystallization from hexane/ethyl acetate (1:1). Purity is confirmed by:

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

- Solvent Recovery : DCM and THF are recycled via fractional distillation.

- Catalyst Recycling : Triethylamine (TEA) is neutralized and filtered.

- Waste Management : SO₂ and HCl are scrubbed using alkaline solutions.

科学研究应用

Medicinal Chemistry

The presence of the nitro group in 5-nitro-1-benzothiophene-2-carbonyl chloride contributes to its potential biological activity. Research has focused on its use in synthesizing novel bioactive compounds with therapeutic applications. Some key areas include:

- Anticancer Agents : The compound has been explored for its potential to act as a precursor for anticancer drugs. For instance, derivatives synthesized from this compound have shown promising antiproliferative activities against various cancer cell lines .

- Enzyme Inhibition : Studies suggest that compounds with similar structures may interact with enzymes or DNA, leading to inhibition or modulation of biological pathways. This interaction is critical in drug design and development.

- Anti-inflammatory Applications : The compound's derivatives have been investigated for their potential use as anti-inflammatory agents, particularly in treating conditions such as rhinitis and inflammatory bowel disease .

Organic Synthesis

This compound serves as an essential intermediate in organic synthesis. Its reactivity allows for the introduction of various functional groups through nucleophilic substitution:

- Synthesis of Amides and Esters : The carbonyl chloride group can be readily converted into amides or esters by reaction with amines or alcohols, respectively. This property is exploited in creating diverse chemical libraries for pharmaceutical research .

- Formation of Heterocycles : The compound has also been utilized to synthesize various heterocyclic compounds, which are important in medicinal chemistry due to their biological activities .

Materials Science

In materials science, this compound is utilized in developing advanced materials due to its unique structural properties:

- Organic Electronics : The compound's ability to form conductive polymers makes it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

- Polymer Chemistry : It can be used as a building block for synthesizing polymers with specific functionalities, enhancing the material properties required for various applications .

作用机制

The mechanism of action of 5-Nitro-1-benzothiophene-2-carbonyl chloride is primarily related to its reactive functional groups. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to enzyme inhibition or modification of protein function. The nitro group, when reduced to an amino group, can participate in hydrogen bonding and other interactions that affect molecular pathways .

相似化合物的比较

5-Nitro-2-benzothiophene carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

5-Nitro-1-benzothiophene-2-amine: Similar structure but with an amino group instead of a carbonyl chloride group.

Uniqueness: 5-Nitro-1-benzothiophene-2-carbonyl chloride is unique due to the presence of both a nitro group and a carbonyl chloride group on the benzothiophene ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in research and development .

生物活性

5-Nitro-1-benzothiophene-2-carbonyl chloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by a benzothiophene core with a nitro group and a carbonyl chloride functional group. This unique structure contributes to its reactivity and biological properties.

Biological Activities

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to activate the STING pathway, leading to increased production of type I interferons and pro-inflammatory cytokines, which are crucial in antitumor immunity .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. It appears to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines, thus reducing inflammation in various models .

The biological activity of this compound is largely attributed to its ability to interact with cellular targets, including enzymes and receptors involved in critical biochemical pathways. The nitro group can undergo bioreduction within biological systems, forming reactive intermediates that may interact with DNA or proteins, leading to cytotoxic effects against cancer cells.

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong antibacterial activity.

- Cancer Cell Apoptosis : In vitro experiments on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. These findings suggest that the compound could serve as a lead for developing novel anticancer therapies.

- Inflammation Model : In a murine model of acute inflammation, administration of this compound led to a significant decrease in paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-nitro-1-benzothiophene-2-carbonyl chloride, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via nitration of benzothiophene derivatives followed by chlorination. Key reagents include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in solvents like dichloromethane or benzene. Reaction temperature (0–50°C) and time (1–12 hours) significantly affect product distribution. For example, higher temperatures (50°C) with oxalyl chloride yield orange solids, while lower temperatures (0–20°C) produce yellow solids after aqueous workup .

- Characterization : Confirm purity via ¹H/¹³C NMR (e.g., nitro group signals at δ 8.2–8.5 ppm) and HPLC-MS to detect side products like hydrolyzed acids.

Q. How can researchers optimize reaction conditions to minimize hydrolysis of the acyl chloride group?

- Approach : Use anhydrous solvents (e.g., distilled dichloromethane) and inert atmospheres (N₂/Ar). Avoid protic solvents and control reaction pH (<5). Short reaction times (<4 hours) at 0–20°C reduce hydrolysis .

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) with iodine staining for acyl chloride intermediates.

Q. What are the stability considerations for storing this compound?

- Guidelines : Store under inert gas at –20°C in sealed, moisture-resistant containers. Stability tests show decomposition >5% after 1 month at room temperature due to moisture sensitivity.

Advanced Research Questions

Q. How do competing reaction pathways (e.g., nitration vs. chlorination) affect regioselectivity in the synthesis of this compound?

- Mechanistic Insight : Nitration of benzothiophene derivatives favors the 5-position due to electron-withdrawing effects of the thiophene ring. Chlorination at the 2-position is directed by steric and electronic factors. Computational studies (e.g., DFT calculations ) predict activation energies for competing pathways .

- Experimental Validation : Compare Hammett substituent constants (σ) for nitro and chloro groups to rationalize regioselectivity.

Q. What analytical strategies resolve contradictions in reported yields for thionyl chloride vs. oxalyl chloride methods?

- Data Analysis : Thionyl chloride methods (reflux in benzene) report higher yields (~75%) but require longer reaction times, while oxalyl chloride (50°C, 1 hour) achieves ~65% yield with faster kinetics. Contradictions arise from solvent polarity (benzene vs. dichloromethane) and residual moisture .

- Resolution : Conduct Design of Experiments (DoE) to isolate variables (solvent, temperature, stoichiometry).

Q. How can researchers identify and quantify byproducts formed during the synthesis of this compound?

- Advanced Techniques : Use GC-MS or LC-HRMS to detect nitroso intermediates or dimerization byproducts. For example, over-nitration at the 4-position may occur under prolonged reaction times .

- Quantification : Compare integration values in ¹H NMR spectra or employ calibration curves for HPLC analysis.

Q. What computational tools predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methods : Molecular docking (AutoDock Vina) and transition state modeling (Gaussian 09) simulate interactions with nucleophiles (e.g., amines). Electrostatic potential maps highlight electrophilic sites at the carbonyl carbon .

Methodological Recommendations

- Synthetic Optimization : Use response surface methodology (RSM) to balance temperature, solvent polarity, and reagent stoichiometry.

- Contradiction Mitigation : Cross-validate data from multiple techniques (e.g., NMR, X-ray crystallography) to resolve structural ambiguities.

- Safety Protocols : Handle nitro and acyl chloride groups in fume hoods due to toxicity and lachrymatory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。